Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that features a unique structure combining a benzyl group, an imidazole ring, and a pyrrolidine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-protected amino acid with an imidazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways. The compound may also interact with cellular receptors, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Shares the imidazole ring but differs in the substituent groups.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Similar imidazole structure with different functional groups.
Uniqueness
Benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, an imidazole ring, and a pyrrolidine carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c19-15(20-11-12-5-2-1-3-6-12)18-10-4-7-13(18)14-16-8-9-17-14/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
InChI Key |
FNCXPEDGTPMAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
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